A Technical Guide to the Synthesis and Characterization of 2-Butyl-6-nitro-1,3-benzoxazole
A Technical Guide to the Synthesis and Characterization of 2-Butyl-6-nitro-1,3-benzoxazole
<_>
Abstract
This comprehensive technical guide details the synthesis and rigorous characterization of 2-Butyl-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We present a robust and reproducible one-pot synthetic protocol involving the condensation of 2-amino-5-nitrophenol with pentanoic acid, facilitated by polyphosphoric acid (PPA). This guide provides in-depth, field-proven insights into the experimental choices, a complete step-by-step methodology, and a thorough characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and validate this specific benzoxazole derivative.
Introduction and Rationale
Benzoxazoles are a prominent class of heterocyclic compounds featuring a fused benzene and oxazole ring system.[1][2][3] This structural motif is a key pharmacophore in numerous biologically active molecules, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][4][5][6] The substituent at the 2-position and the substitution pattern on the benzene ring significantly modulate the compound's physicochemical properties and biological efficacy.
The target molecule, 2-Butyl-6-nitro-1,3-benzoxazole, incorporates a butyl group at the C2 position, enhancing lipophilicity, and a nitro group at the C6 position, which is a strong electron-withdrawing group that can influence the molecule's electronic properties and potential as a synthetic intermediate.[2] This guide provides a clear and efficient pathway to this molecule, emphasizing both practical execution and the underlying chemical principles.
Synthetic Strategy and Mechanism
Retrosynthetic Analysis
The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative.[1][7][8] Our strategy for 2-Butyl-6-nitro-1,3-benzoxazole involves a one-pot reaction between 2-amino-5-nitrophenol and pentanoic acid.
Reaction Principle and Choice of Reagents
The core of this synthesis is the Phillips condensation reaction. The reaction requires a catalyst that can facilitate both the initial amidation between the carboxylic acid and the aminophenol, and the subsequent dehydrative cyclization to form the oxazole ring.
Polyphosphoric Acid (PPA) is selected as the ideal reagent for this transformation. PPA serves multiple critical roles in a single pot:
-
Activating Agent: It reacts with the carboxylic acid (pentanoic acid) to form a mixed phosphoric-carboxylic anhydride. This anhydride is a much more reactive acylating agent than the free carboxylic acid.[9][10][11]
-
Dehydrating Agent: PPA is a powerful desiccant, effectively sequestering the water molecule eliminated during the final ring-closing step, thereby driving the equilibrium towards the product.[10]
-
Acid Catalyst: It provides the acidic medium necessary to catalyze the intramolecular cyclization of the intermediate N-(2-hydroxy-4-nitrophenyl)pentanamide.[9][10][11]
-
Solvent: It serves as the reaction medium, although it is highly viscous.[2][12]
This one-pot approach is highly efficient, avoiding the need to isolate intermediates and simplifying the overall workflow.[1][7][13]
Reaction Mechanism Overview
The mechanism for the PPA-catalyzed synthesis of 2-Butyl-6-nitro-1,3-benzoxazole is a well-established cascade of reactions.
Caption: Reaction mechanism for PPA-catalyzed benzoxazole synthesis.
Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Role |
| 2-Amino-5-nitrophenol | C₆H₆N₂O₃ | 154.12 | 198-202 | Starting Material[14] |
| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | -34 | Starting Material |
| Polyphosphoric Acid (PPA) | Hₙ₊₂PₙO₃ₙ₊₁ | Variable | ~20 | Catalyst/Solvent |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 50 (dec.) | Neutralizing Agent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | Extraction Solvent |
| Hexane | C₆H₁₄ | 86.18 | -95 | Eluent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 884 | Drying Agent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1.54 g, 10 mmol).
-
Addition of Reagents: To the flask, add pentanoic acid (1.12 g, 11 mmol, 1.1 eq) followed by the careful addition of polyphosphoric acid (approx. 20 g).
-
Heating: Immerse the flask in a preheated oil bath at 160 °C. Stir the mixture vigorously. The initially thick slurry will become a more homogenous, dark solution as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) [EtOAc:Hexane 3:7]. The reaction is typically complete within 4-6 hours.
-
Quenching: After completion, allow the reaction mixture to cool to approximately 80-90 °C. Carefully and slowly pour the viscous mixture into a beaker containing ice-cold water (200 mL) with vigorous stirring. A precipitate will form.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the beaker until the effervescence ceases and the pH of the solution is neutral (pH ~7-8). This step neutralizes the acidic PPA.
-
Isolation of Crude Product: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight.
Purification
-
Recrystallization: The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol.
-
Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).
-
Combine the pure fractions as identified by TLC and evaporate the solvent under reduced pressure to yield 2-Butyl-6-nitro-1,3-benzoxazole as a solid.
Caption: Experimental workflow for the synthesis of 2-Butyl-6-nitro-1,3-benzoxazole.
Characterization of 2-Butyl-6-nitro-1,3-benzoxazole
Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physicochemical Properties
-
Appearance: Yellow to light brown solid.
-
Solubility: Soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CDCl₃), and Dimethyl Sulfoxide (DMSO).
Spectroscopic Analysis
4.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is the primary tool for confirming the molecular structure. The spectrum should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Expected Chemical Shifts (δ) and Splitting Patterns:
| Proton Assignment | Approx. δ (ppm) | Multiplicity | Coupling (J) | Integration |
| H-7 (ortho to -NO₂) | 8.5 - 8.7 | d | J ≈ 2.0-2.5 Hz | 1H |
| H-5 (meta to -NO₂) | 8.2 - 8.4 | dd | J ≈ 9.0, 2.5 Hz | 1H |
| H-4 (ortho to -O-) | 7.7 - 7.9 | d | J ≈ 9.0 Hz | 1H |
| -CH₂- (α to ring) | 2.9 - 3.1 | t | J ≈ 7.5 Hz | 2H |
| -CH₂- (β) | 1.8 - 2.0 | sextet | J ≈ 7.5 Hz | 2H |
| -CH₂- (γ) | 1.4 - 1.6 | sextet | J ≈ 7.5 Hz | 2H |
| -CH₃ (δ, terminal) | 0.9 - 1.1 | t | J ≈ 7.5 Hz | 3H |
Note: These are predicted values based on known data for similar substituted benzoxazoles and may vary slightly.[6][16][17][18]
4.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected Chemical Shifts (δ):
| Carbon Assignment | Approx. δ (ppm) |
| C2 (C=N) | 168 - 172 |
| C7a (bridgehead) | 152 - 154 |
| C6 (-NO₂) | 145 - 147 |
| C4a (bridgehead) | 140 - 142 |
| C4 | 120 - 122 |
| C5 | 118 - 120 |
| C7 | 112 - 114 |
| -CH₂- (α) | 28 - 30 |
| -CH₂- (β) | 27 - 29 |
| -CH₂- (γ) | 22 - 24 |
| -CH₃ (δ) | 13 - 15 |
Note: Predicted values based on analogous structures.[4][6][19][20]
4.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Technique: Electrospray Ionization (ESI) is suitable.
-
Expected Molecular Ion: For C₁₁H₁₂N₂O₃, the calculated monoisotopic mass is 220.0848. The high-resolution mass spectrum (HRMS) should show a peak for [M+H]⁺ at m/z 221.0921 or [M+Na]⁺ at m/z 243.0740.
-
Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation patterns, including the loss of NO (30 Da) and NO₂ (46 Da).[21][22][23] The butyl chain may undergo fragmentation, leading to losses of alkyl fragments.
Summary of Characterization Data
| Analysis | Technique | Expected Result | Purpose |
| Identity | HRMS | m/z [M+H]⁺ ≈ 221.0921 | Confirms molecular formula |
| Structure | ¹H & ¹³C NMR | Chemical shifts and coupling patterns consistent with the proposed structure | Confirms connectivity of atoms |
| Purity | Melting Point | Sharp, defined melting range | Indicates high purity |
| Purity | TLC | Single spot in multiple eluent systems | Assesses purity and monitors reaction |
Safety and Handling
-
2-Amino-5-nitrophenol: Is a skin, eye, and respiratory irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Polyphosphoric Acid (PPA): Is highly corrosive and hygroscopic. It will cause severe burns upon contact. The reaction with water is exothermic. Always wear acid-resistant gloves and eye protection.
-
Pentanoic Acid: Has a strong, unpleasant odor. Handle in a well-ventilated area or fume hood.
-
General Precautions: The synthesis should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and vapors.
Conclusion
This guide provides a detailed, reliable, and scientifically grounded protocol for the one-pot synthesis of 2-Butyl-6-nitro-1,3-benzoxazole. By leveraging polyphosphoric acid as a multi-purpose reagent, the synthesis is streamlined and efficient. The comprehensive characterization plan, utilizing NMR and mass spectrometry, ensures the unambiguous validation of the final product's structure and purity. This document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.
References
-
PubChem. (n.d.). 2-Amino-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Jeong, S., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Reddy, T. J., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synlett. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-amino-5-nitrophenol. Retrieved from [Link]
-
Li, P., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-amino-5-nitrophenol derivatives.
- Google Patents. (n.d.). Preparation method of 2-amino-5-nitrophenol.
- So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. CoLab.
-
So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. ACS Publications. Retrieved from [Link]
-
So, Y. H., & Heeschen, J. P. (1997). Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation. Semantic Scholar. Retrieved from [Link]
-
Jeong, S., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]
-
Hein, D. W., et al. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. ACS Publications. Retrieved from [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Retrieved from [Link]
-
Kumar, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Retrieved from [Link]
-
Gawinecki, R., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. ResearchGate. Retrieved from [Link]
-
Skotnicka, A., et al. (2013). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. MDPI. Retrieved from [Link]
-
Skotnicka, A., et al. (2013). Synthesis and structural characterization of substituted 2-phenacylbenzoxazoles. PubMed. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and biological properties of new nitrobenzoxadiazole derivatives. Retrieved from [Link]
-
Alter, N., et al. (2011). Microwave-Assisted One-Pot Synthesis of 2-Substituted Benzoxazoles from Nitrophenol and Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2000). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of substituted benzoxazole derivatives starting from substituted o-nitro phenols and substituted aldehydes. Retrieved from [Link]
-
ResearchGate. (2023). The NMR data of compounds 1-3 and 6 (J in Hz). Retrieved from [Link]
-
MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
J-GLOBAL. (n.d.). Synthesis of 2 -Amino -5 -Nitrophenol by Two Step Process. Retrieved from [Link]
-
Frontiers. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 9. Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation | CoLab [colab.ws]
- 10. pubs.acs.org [pubs.acs.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. exsyncorp.com [exsyncorp.com]
- 15. wjpsonline.com [wjpsonline.com]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. 2-METHYL-5-NITRO-1,3-BENZOXAZOLE(32046-51-8) 1H NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]

